molecular formula C11H11F3O B13555747 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13555747
M. Wt: 216.20 g/mol
InChI Key: QYJZKDRRNIXXGV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features a trifluoroethanol group attached to a dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetaldehyde. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include catalysts such as Lewis acids, which facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dihydroindenyl moiety provides structural stability and can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-1-yl derivatives: These compounds share the dihydroindenyl moiety and exhibit similar chemical properties.

    Trifluoroethanol derivatives: Compounds with trifluoroethanol groups have similar reactivity and applications.

Uniqueness

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the dihydroindenyl and trifluoroethanol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10,15H,5-6H2

InChI Key

QYJZKDRRNIXXGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(F)(F)F)O

Origin of Product

United States

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